2,3-Difluorofumaric acid

Description

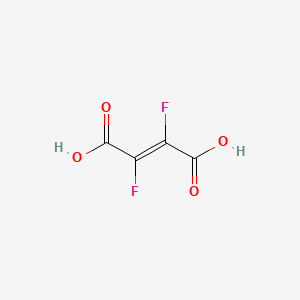

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-difluorobut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVWKFKXIVLAHQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)F)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\F)(\C(=O)O)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2714-32-1 | |

| Record name | 2,3-Difluorofumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002714321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for 2,3 Difluorofumaric Acid and Its Precursors

Direct Fluorination Approaches for Fumaric Acid Derivatives

Direct fluorination of fumaric acid and its derivatives is a primary strategy for synthesizing 2,3-difluorofumaric acid. However, these methods often face challenges such as the formation of significant by-products and poor yields. beilstein-journals.org

Electrophilic Fluorination Reagents and Protocols

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine atom ("F+"). researchgate.net A variety of N-F reagents, such as Selectfluor® (F-TEDA-BF4), have become popular due to their stability and ease of handling compared to molecular fluorine. researchgate.netmdpi.com These reagents can be used to fluorinate activated substrates like dicarbonyl compounds. For instance, the fluorination of 1,3-dicarbonyl compounds with Selectfluor can be controlled to produce either mono- or difluorinated products in high yields, often in aqueous media without the need for a catalyst or base. organic-chemistry.org

A divergent strategy for the fluorination of phenylacetic acid derivatives using a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine has been reported. organic-chemistry.org The reaction outcome is dependent on the solvent system; in the presence of water, decarboxylative fluorination occurs, while non-aqueous conditions lead to the formation of α-fluoro-α-arylcarboxylic acids. organic-chemistry.org

| Reagent | Substrate | Conditions | Product | Yield |

| Selectfluor | 1,3-Dicarbonyl Compounds | Aqueous media | 2-Fluoro- and 2,2-difluoro-1,3-dicarbonyls | Very Good |

| Selectfluor/DMAP | Phenylacetic Acid Derivatives | Non-aqueous | α-Fluoro-α-arylcarboxylic acids | - |

| Selectfluor/DMAP | Phenylacetic Acid Derivatives | Aqueous | Decarboxylative fluorination product | - |

| Table 1: Examples of Electrophilic Fluorination Reactions |

Radical Fluorination Pathways

Radical fluorination offers a complementary approach to traditional electrophilic and nucleophilic methods. wikipedia.org This method involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the high reactivity and handling difficulties of sources like fluorine gas (F2) and hypofluorites limited the development of this field. wikipedia.org The discovery that electrophilic N-F reagents can also act as fluorine atom sources has led to a resurgence in radical fluorination research. wikipedia.org

Newer generations of radical fluorinating agents, such as N-fluoro-N-arylsulfonamides (NFASs), have been developed to operate under mild conditions, minimizing unwanted side reactions. echemi.com These reagents have been successfully used in the radical-mediated hydrofluorination of alkenes. echemi.com Another approach involves the decarboxylative fluorination of carboxylic acids, which can be initiated by metal catalysts like silver and manganese, or through photoredox catalysis. wikipedia.org

Stereoselective Synthesis Routes to this compound

Controlling the stereochemistry of the two fluorine-bearing carbons in this compound is a significant synthetic challenge. Stereoselective methods aim to produce specific diastereomers (erythro or threo) of the corresponding difluorosuccinic acids, which can then be converted to this compound.

Catalytic Asymmetric Approaches in Fluorinated Compound Synthesis

Catalytic asymmetric synthesis has emerged as a powerful tool for creating enantioenriched fluorinated molecules. Chiral catalysts can guide the fluorination reaction to produce a predominance of one enantiomer. For example, chiral anion phase-transfer catalysis has been applied to the enantioselective fluorocyclization of olefins. google.com

In the context of precursors to this compound, catalytic methods can be employed to control the stereochemistry of the fluorination step. For instance, the enantioselective fluorination of carboxylic acids to produce α-fluoroesters has been achieved with high efficiency and enantioselectivity using planar chiral [2.2]paracyclophane-based isothiourea catalysts. organic-chemistry.org

Enzymatic Transformations Towards Fluorinated Stereocenters

Enzymatic transformations offer a green and highly selective alternative for the synthesis of chiral fluorinated compounds. While specific enzymatic routes to this compound are not widely reported, the principles of enzymatic catalysis are applicable. Enzymes can be used to resolve racemic mixtures of fluorinated precursors or to catalyze stereoselective reactions that install the fluorine atoms.

Multi-step Synthetic Strategies Involving Fluorinated Intermediates

Given the challenges of direct fluorination, multi-step syntheses starting from pre-fluorinated building blocks are often employed. These strategies offer greater control over the final structure and stereochemistry.

One approach involves the conversion of tartaric acid esters to the corresponding difluorosuccinates. beilstein-journals.org However, this method can also lead to by-product formation and low yields. beilstein-journals.org A more recent strategy explores the oxidation of the aromatic rings of erythro- and threo-1,2-diphenyl-1,2-difluoroethane. beilstein-journals.org This exploits the phenyl group as a latent carboxylic acid. The synthesis of these difluorinated precursors involves steps like halofluorination of alkenes followed by halide substitution. beilstein-journals.org

Another strategy involves the ring-opening addition reaction between maleic anhydride (B1165640) and an alcohol, followed by isomerization to a fumaric acid monoester and subsequent chlorination. google.com While this is a general route for fumaric acid derivatives, its application to the synthesis of the difluorinated analog would require the use of fluorinated starting materials or the introduction of fluorine atoms at a later stage.

| Starting Material | Key Transformation | Intermediate/Product |

| Tartaric Acid Esters | Conversion with SF4/HF | Dimethyl difluorosuccinates |

| 1,2-Diphenyl-1,2-difluoroethane | Oxidation of phenyl rings | 2,3-Difluorosuccinic acids |

| Maleic Anhydride | Ring-opening, isomerization, chlorination | Fumaric acid derivatives |

| Table 2: Overview of Multi-step Synthetic Strategies |

Functionalization of Pre-fluorinated Building Blocks

The synthesis of complex fluorinated molecules like this compound can be efficiently achieved by starting with simpler, commercially available fluorinated compounds. This "building block" approach relies on the strategic modification and functionalization of molecules that already contain the crucial carbon-fluorine bonds.

One prominent strategy involves the derivatization of fluorinated alkenes. d-nb.info These alkenes, often available in large quantities as monomers for the polymer industry, serve as versatile starting points. d-nb.info For instance, the selective ring-opening of fluoroalkylidene oxetanes can provide a two-step pathway to tetrasubstituted fluoroalkenes with excellent control over the double bond geometry. academie-sciences.fr This method allows for the introduction of various functional groups necessary to build the target dicarboxylic acid structure. Research has demonstrated the successful functionalization of brominated fluoroalkene intermediates via nucleophilic substitution with reagents like sodium azide. beilstein-journals.org

Another key technique is halofluorination, where an alkene is treated with a halogen source (like N-bromosuccinimide or N-iodosuccinimide) and a nucleophilic fluoride (B91410) source. nih.govbeilstein-journals.org This reaction typically results in the anti-addition of a halogen and a fluorine atom across the double bond, creating a vicinal halofluoride. nih.govbeilstein-journals.org These products are valuable intermediates, as the differing reactivity of the two halogen atoms allows for further selective transformations to install the required carboxyl groups. nih.gov

The hydroformylation of fluorinated olefins represents another powerful method for creating functionalized fluorinated building blocks. d-nb.info This process introduces an aldehyde group, which can be further oxidized to a carboxylic acid. The electronic properties of the fluorine substituents can significantly influence the catalyst's activity and the regioselectivity of the hydroformylation reaction. d-nb.info

A summary of strategies for functionalizing pre-fluorinated building blocks is presented below.

| Starting Material | Reaction Type | Key Transformation | Intermediate/Product Type |

| Fluoroalkylidene Oxetanes | Ring-Opening | Nucleophilic attack on the oxetane (B1205548) ring. | Tetrasubstituted Fluoroalkenes academie-sciences.frbeilstein-journals.org |

| Fluorinated Alkenes | Halofluorination | Electrophilic addition of a halogen followed by nucleophilic fluoride attack. | Vicinal Halofluorides nih.govbeilstein-journals.org |

| Fluorinated Olefins | Hydroformylation | Transition metal-catalyzed addition of H and CHO across the double bond. | Fluorinated Aldehydes d-nb.info |

Deoxyfluorination of Carboxylic Acids as a Synthetic Avenue

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, presents a direct and appealing synthetic route to fluorinated compounds from readily available oxygenated precursors. While the direct deoxyfluorination of a precursor like 2,3-dihydroxysuccinic acid (tartaric acid) to this compound is a challenging transformation, the principles are well-established through the development of modern fluorinating reagents.

A highly relevant analogy is the synthesis of vicinal difluoride building blocks such as syn- and anti-2,3-difluorobutane-1,4-diol. d-nb.info In this multi-step process, a diol precursor is successfully converted to a difluoride using a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST). d-nb.info This demonstrates the feasibility of converting a 1,2-diol motif into a 1,2-difluoride, a key transformation required to access this compound from tartaric acid.

The conversion of carboxylic acids themselves into acyl fluorides via deoxyfluorination is a widely studied reaction that highlights the power of modern fluorinating agents. nih.govresearchgate.net These acyl fluorides are valuable synthetic intermediates due to their balanced stability and reactivity. nih.govcas.cn A variety of reagents have been developed for this purpose, often providing mild and operationally simple conditions.

| Reagent | Description | Key Features |

| CpFluor | 3,3-Difluoro-1,2-diphenylcyclopropene, a bench-stable, all-carbon-based reagent. | Enables efficient deoxyfluorination of a wide range of carboxylic acids under neutral conditions without bases or additives. researchgate.netcas.cnorganic-chemistry.org |

| Pentafluoropyridine (PFP) | A cheap, commercially available, and bench-stable liquid reagent. | Functions as a deoxyfluorination reagent under mild conditions and can be used for one-pot amide bond formation. nih.gov |

| Sulfur-based Reagents | Includes DAST, Deoxo-Fluor, and more recent innovations like (Me4N)SCF3. | Highly effective reagents, though some can be sensitive to moisture and heat. nih.govtcichemicals.com |

| Benzothiazolium Reagents | 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3). | Allows for deoxyfluorination using sub-stoichiometric amounts of the reagent. nih.gov |

The proposed mechanism for many of these reagents involves the initial activation of the carboxylic acid, followed by nucleophilic attack of a fluoride ion. nih.gov For instance, with CpFluor, the reaction proceeds through a cyclopropenium salt intermediate which is then attacked by the carboxylate to generate the acyl fluoride. organic-chemistry.org Applying these principles to a di-acid precursor like tartaric acid would be a logical, though synthetically complex, avenue toward this compound.

Emerging Synthetic Techniques and Future Directions in this compound Synthesis

The field of organofluorine chemistry is rapidly advancing, with new techniques emerging that could provide more efficient and novel pathways to compounds like this compound. These future-facing methods often rely on innovative catalytic strategies to achieve transformations that were previously considered highly challenging.

One of the most promising areas is the direct C–H fluorination. chemrxiv.org Recently, a protocol for the β-C(sp3)–H fluorination of free carboxylic acids was developed, showcasing the potential to convert inert C–H bonds directly into C–F bonds without pre-functionalization. chemrxiv.org While this specific method targets sp3-hybridized carbons, it points toward a future where direct C(sp2)–H fluorination of fumaric acid or its derivatives could become a viable and highly atom-economical synthetic strategy.

Organophotoredox catalysis, which uses visible light to drive chemical reactions, is also opening new doors for accessing fluorinated molecules. acs.org This approach can enable the carboxylation of fluorinated compounds using carbon dioxide as a C1 source or activate C–F bonds for further functionalization. acs.org Such methods could offer novel disconnections in the retrosynthetic analysis of this compound.

Decarboxylative fluorination represents another powerful modern strategy. nih.gov In this approach, readily available carboxylic acids are used to generate alkyl radicals via decarboxylation, which are then trapped by a fluorine source like Selectfluor®. nih.gov This method, often catalyzed by silver salts, provides an alternative pathway for installing fluorine atoms. nih.gov

The continuous development of novel fluorinating reagents also shapes the future of synthesis. For example, the creation of a designer hydrogen fluoride (HF)-based reagent, the DMPU/HF complex, allows for the gold-catalyzed hydrofluorination of alkynes to produce fluoroalkenes and gem-difluoro compounds with high regioselectivity. nih.gov The design of such specialized, highly selective, and often safer reagents will undoubtedly facilitate the synthesis of complex targets.

Future research will likely focus on combining these emerging concepts to create more sustainable and efficient syntheses. The integration of biocatalysis, such as the use of enzymes to perform stereoselective fluorination or functionalization steps, could also play a significant role. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2,3 Difluorofumaric Acid

Reactions at the Carbon-Carbon Double Bond

The electron-withdrawing nature of the two fluorine atoms and two carboxylic acid groups renders the C=C double bond in 2,3-difluorofumaric acid significantly electron-deficient. This electronic characteristic is a primary determinant of its reactivity in addition and cycloaddition reactions.

Addition reactions to the double bond of this compound involve the breaking of the π-bond and the formation of two new sigma bonds. The success and conditions of these reactions are heavily influenced by the electron-poor nature of the alkene.

Hydrogenation: The catalytic hydrogenation of a C=C double bond is a common reduction reaction, typically employing metal catalysts like palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org For fluorinated alkenes, this reaction can be challenging. The strong electron-withdrawing effects of the fluorine atoms decrease the electron density of the double bond, making it less reactive towards the electron-rich metal catalyst surface. msu.edu Consequently, the hydrogenation of electron-poor alkenes, such as those with perfluoroalkyl groups, often requires more forceful conditions. researchgate.netresearchgate.net For instance, studies on similar fluorinated alkenes have shown that hydrogenation can be difficult to achieve without methods like ultrasound irradiation, which can dramatically increase reaction efficiency. researchgate.netresearchgate.net However, research has also indicated that hydrogenation can occur more readily in difluorofumaric acid compared to some other related compounds. thieme-connect.de The process typically involves syn-addition, where both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com A potential side reaction during the catalytic hydrogenation of fluorinated compounds is hydrogenolysis, the cleavage of the carbon-fluorine bond.

| Reaction | Catalyst | Conditions | Product | Ref. |

| Hydrogenation | PtO₂ or Pd/C | H₂ (gas), often requires elevated pressure or sonication | 2,3-Difluorosuccinic acid | researchgate.net, researchgate.net |

| Halogenation (Br₂) | Br₂ | Typically in an inert solvent | 2,3-Dibromo-2,3-difluorosuccinic acid | msu.edu |

| Hydrohalogenation (HBr) | HBr | Follows Markovnikov's rule (not applicable here due to symmetry) | 2-Bromo-3-fluorosuccinic acid | nih.gov |

Halogenation and Hydrohalogenation: The addition of halogens (like Br₂ or Cl₂) and hydrogen halides (like HBr or HCl) are classic electrophilic addition reactions. chemrevlett.com However, the electron-deficient double bond in this compound is deactivated towards electrophilic attack. msu.edu While chlorine and bromine react selectively with many alkenes, elemental fluorine is often uncontrollably reactive. msu.edu The addition of a halogen like bromine across the double bond would yield the corresponding vicinal dihalide, 2,3-dibromo-2,3-difluorosuccinic acid. Vicinal fluorohalogenation of alkenes is also a known transformation, which can be achieved using specific reagent combinations. wikipedia.org The addition of a hydrogen halide would proceed to form a halogenated succinic acid derivative.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.org The reactivity in these reactions is generally highest between an electron-rich diene and an electron-poor dienophile. libretexts.orgacs.org Given its structure with two electron-withdrawing carboxylic acid groups and two fluorine atoms, this compound is expected to function as a dienophile.

However, studies on analogous α-fluoro-α,β-unsaturated carbonyl compounds reveal a more complex picture. While the fluorine atom's inductive effect (-I) withdraws electron density, it can also exert a competing, electron-donating mesomeric effect (+M). figshare.com Research on dienophiles like benzyl (B1604629) 2-fluoroacrylate shows that the net effect is a deactivation of the double bond, leading to significantly slower reaction rates compared to their non-fluorinated counterparts. figshare.com Furthermore, the presence of the fluorine substituent can alter the stereochemical outcome of the reaction. While many Diels-Alder reactions favor the endo product due to secondary orbital interactions, fluorinated dienophiles have shown a reduced endo selectivity or even a preference for the exo product. figshare.comrsc.orgscribd.com

| Dienophile | Diene | Conditions | Selectivity Outcome | Ref. |

| Benzyl 2-fluoroacrylate | Cyclopentadiene | Thermal, Microwave, or Lewis Acid (TiCl₄) | Lower reactivity and exo selectivity compared to non-fluorinated analog | figshare.com, rsc.org |

| Maleic Anhydride (B1165640) | Cyclopentadiene | Thermal | High reactivity, endo selective | acs.org |

Reactivity of the Carboxylic Acid Functionalities

The two carboxylic acid groups of this compound can undergo a variety of standard transformations to produce a range of derivatives. These reactions typically involve nucleophilic acyl substitution.

Esters: this compound can be converted into its corresponding diesters through esterification with an alcohol, typically in the presence of an acid catalyst. scribd.com This reaction is reversible, and strategies like using an excess of the alcohol or removing the water formed can be employed to drive the reaction to completion. smolecule.com The synthesis of diethyl 2,3-difluorofumarate is a known procedure. organic-chemistry.org Alternative methods for esterification include reacting the acid with dialkyl dicarbonates or using coupling reagents. libretexts.org

Amides: The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. rsc.org This is commonly achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride, followed by reaction with ammonia (B1221849) or a primary/secondary amine. thieme-connect.de Direct coupling of the carboxylic acid with an amine using a coupling reagent is also a widely used, atom-economical method. rsc.org These methods can be applied to this compound to synthesize the corresponding diamide, 2,3-difluorofumaramide, or N-substituted derivatives.

Anhydrides: Acid anhydrides are typically formed by the dehydration of carboxylic acids. researchgate.net For dicarboxylic acids, this often leads to a cyclic anhydride if a five- or six-membered ring can be formed. However, as this compound is a trans-alkene, its carboxylic acid groups are positioned on opposite sides of the double bond, making the formation of a cyclic monomeric anhydride sterically impossible. Its cis-isomer, difluoromaleic acid, can readily form difluoromaleic anhydride. pku.edu.cn Heating this compound would likely lead to the formation of polymeric anhydrides. Alternatively, it can be converted to a mixed anhydride by reacting it with another acyl chloride or a similar activating agent. rsc.org

Carboxylic acids can be directly converted to acyl fluorides via deoxygenative fluorination. acs.org Acyl fluorides are valuable synthetic intermediates, balancing stability with reactivity. acs.org Numerous modern reagents have been developed for this transformation under mild conditions, including all-carbon-based reagents like CpFluor and sulfur-based reagents. acs.org These methods are generally applicable to a wide range of carboxylic acids, including (hetero)aryl, alkyl, and alkenyl types, suggesting their utility for converting this compound into 2,3-difluorofumaroyl difluoride. acs.org This transformation can often be performed in a one-pot procedure followed by reaction with a nucleophile, such as an amine to form an amide. acs.org

Influence of Fluorine Substituents on Reactivity

The presence of two vicinal fluorine atoms has a profound influence on the chemical properties and reactivity of this compound. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect (-I), which significantly lowers the electron density of the adjacent carbon-carbon double bond and affects the acidity of the carboxyl groups. researchgate.net

This inductive deactivation makes the C=C double bond less susceptible to electrophilic attack compared to a non-fluorinated analogue like fumaric acid. msu.edu In reactions where the alkene acts as an electrophile (e.g., in Michael additions), the fluorine atoms would enhance its reactivity.

Electronic Effects on Reaction Pathways

The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) across the carbon-carbon double bond. allen.inbyjus.com This effect has several important consequences for the molecule's reactivity:

Increased Acidity : The electron-withdrawing nature of the fluorine atoms stabilizes the carboxylate anions formed upon deprotonation. byjus.com This stabilization increases the acidity of the carboxylic acid groups compared to fumaric acid itself. The more electron-withdrawing groups present, the greater the stabilization of the conjugate base, leading to a stronger acid. byjus.com

Electrophilicity of the Double Bond : The inductive effect polarizes the carbon-carbon double bond, making the carbon atoms more electrophilic and susceptible to attack by nucleophiles. The electron density of the double bond is pulled towards the fluorine atoms, creating a partial positive charge on the carbon atoms.

The resonance effect (or mesomeric effect) also plays a role, although to a lesser extent in this case. The lone pairs on the fluorine atoms can be delocalized, but this effect is generally weaker than the inductive effect for halogens.

Steric Hindrance Considerations

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. masterorganicchemistry.comyoutube.comyoutube.com In this compound, the substituents on the double bond can influence the approach of reagents.

Investigation of Reaction Stereoselectivity and Regioselectivity

The stereochemistry and regiochemistry of reactions involving this compound are critical aspects of its chemical behavior.

Mechanistic Insights into Stereochemical Outcomes

Stereoselectivity in a chemical reaction refers to the preferential formation of one stereoisomer over another. wikipedia.orgsaskoer.ca For reactions occurring at the double bond of this compound, the stereochemical outcome is largely dictated by the reaction mechanism.

For instance, in an addition reaction, the incoming groups can add to the same side of the double bond (syn-addition) or to opposite sides (anti-addition). The specific pathway taken depends on the nature of the reagent and the reaction conditions. The formation of a particular stereoisomer is often governed by the relative energies of the transition states leading to the different products. wikipedia.org

Regiocontrol in Functionalization Reactions

Regioselectivity describes the preference for a reaction to occur at one position over another. nih.govmsu.edu In the context of this compound, functionalization reactions could potentially target the carbon-carbon double bond or the carboxylic acid groups.

Reactions involving the double bond are influenced by the electronic effects of the fluorine atoms. Nucleophilic addition, for example, would be directed to the electron-deficient carbon atoms of the double bond. The inherent symmetry of this compound means that the two carbon atoms of the double bond are chemically equivalent, simplifying regiochemical considerations for additions to the alkene. However, if the molecule were to be unsymmetrically substituted, the regioselectivity would be a significant factor. nih.gov

Functionalization of the carboxylic acid groups, such as esterification, would proceed through standard mechanisms for carboxylic acid reactivity. msu.edu The rate of these reactions could be influenced by the electronic effects of the fluorine atoms. msu.edu

Below is a table summarizing the key reactive sites and potential transformations of this compound.

| Reactive Site | Potential Transformation | Influencing Factors |

| Carboxylic Acid Groups | Deprotonation, Esterification, Amide formation | Electronic effects of fluorine atoms, steric hindrance |

| Carbon-Carbon Double Bond | Nucleophilic addition, Cycloaddition | Electronic effects of fluorine atoms, steric hindrance, reaction mechanism |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Difluorofumaric Acid and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. upi.edu For α,β-unsaturated systems like fumaric acid and its derivatives, the absorption of UV light primarily corresponds to π → π* transitions of the conjugated system. researchgate.net The position and intensity of the absorption maximum (λmax) are sensitive to the molecular structure, including the nature and position of substituents.

The UV-Vis spectra of various unsaturated carboxylic acids and their derivatives have been studied, and the λmax is a key characteristic for their identification and quantification. researchgate.net For instance, theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can predict the UV-Vis absorption spectra of molecules and provide insights into the nature of the electronic transitions. researchgate.net Such computational approaches would be highly valuable in predicting the λmax of 2,3-difluorofumaric acid and understanding the electronic effects of the fluorine substituents.

Below is a table summarizing the typical UV-Vis absorption data for fumaric acid, which serves as a baseline for understanding the electronic transitions in its derivatives.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition | Reference |

|---|---|---|---|---|---|

| Fumaric Acid | Water | ~210 | Not specified | π → π | researchgate.net |

| Unsaturated Carboxylic Acid (general) | Not specified | ~210 | Not specified | π → π | researchgate.net |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. wpmucdn.com For this compound, mass spectrometry would confirm the molecular weight and provide characteristic fragmentation pathways influenced by the presence of the fluorine atoms and carboxylic acid groups.

The mass spectrum of the parent compound, fumaric acid, has been well-documented. In negative ion mode using electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is observed at m/z 115. acs.orgorgchemboulder.com Further fragmentation of this ion can provide structural information. Common fragmentation pathways for dicarboxylic acids involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). For short-chain carboxylic acids, prominent peaks corresponding to the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45) are often observed. libretexts.orgnzqa.govt.nz

In the case of this compound (C₄H₂F₂O₄, molecular weight: 152.05 g/mol ), the molecular ion peak would be expected at m/z 152 in positive ion mode or m/z 151 ([M-H]⁻) in negative ion mode. The fragmentation pattern would likely be influenced by the strong carbon-fluorine bonds and the electronegativity of the fluorine atoms. The fragmentation of odd-electron molecular ions generated by techniques like electron impact (EI) ionization often involves the cleavage of the weakest bonds to form the most stable cations and radicals. orgchemboulder.com

Possible fragmentation pathways for this compound could include:

Loss of H₂O: A peak at m/z 134 (M-18).

Loss of HF: A peak at m/z 132 (M-20).

Loss of CO₂: A peak at m/z 108 (M-44).

Loss of a carboxyl group (-COOH): A peak at m/z 107 (M-45).

Cleavage of the C-C single bond: This could lead to various smaller fragments.

The following table presents the observed mass spectral data for fumaric acid, which can be used as a reference for interpreting the mass spectrum of its difluorinated derivative.

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Tentative Assignment | Reference |

|---|---|---|---|---|---|

| Fumaric Acid | ESI (-) | 115 | 71 | [M-H-CO₂]⁻ or [C₃H₃O₂]⁻ | acs.orgorgchemboulder.com |

| Fumaric Acid | EI (+) | 116 | 99, 71, 45 | [M-OH]⁺, [M-COOH]⁺, [COOH]⁺ | libretexts.org |

X-ray Crystallography for Solid-State Structural Determination (where applicable)

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. hhu.denih.gov The crystal structure of the parent compound, fumaric acid, has been extensively studied. It crystallizes in the monoclinic space group P2₁/c. hhu.de The molecules are linked by hydrogen bonds between the carboxylic acid groups, forming infinite chains. hhu.dersc.org

While a specific crystal structure for this compound is not detailed in the available literature, studies on other fluorinated dicarboxylic acids provide insights into the potential structural impact of fluorine substitution. acs.orghhu.deresearchgate.net The introduction of fluorine atoms can significantly influence the crystal packing due to their high electronegativity and the potential for C-F···H and F···F interactions. These interactions can compete with or modify the hydrogen bonding networks typically observed in carboxylic acids.

The crystallographic data for fumaric acid is presented in the table below as a reference.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| Fumaric Acid | Monoclinic | P2₁/c | a = 7.619 Å, b = 9.701 Å, c = 3.758 Å, β = 106.5° | C=C: ~1.348, C-C: ~1.465, C=O: ~1.224, C-O: ~1.293 | hhu.de |

Theoretical and Computational Chemistry Studies on 2,3 Difluorofumaric Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules like 2,3-difluorofumaric acid. These calculations focus on the electron density to determine the electronic structure and other properties of the molecule.

The initial step in a computational study is to find the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. This procedure seeks the lowest energy structure on the potential energy surface. For this compound, the optimized geometry would be expected to be largely planar due to the central carbon-carbon double bond. The carboxylic acid groups and fluorine atoms are positioned in a trans configuration relative to this double bond.

The energetic landscape, which maps the energy of the molecule as a function of its geometry, can be explored to identify not only the minimum energy structure but also various transitional states and higher energy conformers. This landscape provides a comprehensive view of the molecule's structural possibilities and the energy required to move between them.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Value (Å or °) |

|---|---|

| C=C Bond Length | 1.34 |

| C-C Bond Length | 1.49 |

| C-F Bond Length | 1.35 |

| C=O Bond Length | 1.21 |

| C-O Bond Length | 1.34 |

| O-H Bond Length | 0.97 |

| F-C=C Angle | 121.0 |

| O=C-C Angle | 123.0 |

| C-C-O Angle | 114.0 |

Note: These are representative values for similar molecules and would be precisely determined through DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive. For this compound, the presence of electronegative fluorine atoms and electron-withdrawing carboxylic acid groups would be expected to lower the energies of both the HOMO and LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.50 |

| LUMO | -1.50 |

| HOMO-LUMO Gap | 7.00 |

Note: These values are estimations based on related compounds and would be quantified by specific DFT calculations.

The distribution of electron density within a molecule determines its polarity and how it interacts with other molecules. A Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution. On an MEP map, regions of negative potential, typically colored red, indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential, colored blue, are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would show significant negative potential around the oxygen atoms of the carboxylic acid groups and the fluorine atoms due to their high electronegativity. The hydrogen atoms of the hydroxyl groups would exhibit a strong positive potential. This charge distribution is fundamental to understanding intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Energy Minima

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. youtube.commdpi.com For this compound, the key rotational freedom is around the C-C single bonds of the carboxylic acid groups.

The energy required to rotate a part of a molecule around a single bond is known as the rotational barrier. nih.gov By calculating the energy of the molecule at various dihedral angles, a rotational energy profile can be constructed, revealing the most stable (lowest energy) conformations and the energy barriers between them.

For this compound, the planarity of the molecule is expected to be the most stable conformation, as it maximizes the conjugation of the pi-system across the double bond and the carbonyl groups. Rotations of the carboxylic acid groups out of the molecular plane would disrupt this conjugation and therefore be energetically unfavorable.

The conformational preferences of this compound are also influenced by intramolecular interactions. Due to the trans arrangement of the carboxylic acid groups, intramolecular hydrogen bonding between them is not possible, unlike in its cis-isomer, 2,3-difluoromaleic acid. quora.comyoutube.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic behavior of molecules and their interactions with the surrounding environment. While specific MD studies on this compound are not extensively documented in the literature, the principles and methodologies can be understood from simulations of analogous molecules such as fumaric acid and other fluorinated organic compounds.

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. This approach can provide detailed insights into conformational dynamics, solvation, and intermolecular interactions, which are crucial for understanding the physicochemical properties of this compound.

Conformational Landscape: The presence of fluorine atoms can significantly influence the conformational preferences of a molecule. MD simulations can be employed to explore the conformational free energy landscape of this compound. nih.govnih.gov By simulating the molecule in different phases (gas or condensed), it is possible to identify stable conformers and the energy barriers between them. For dicarboxylic acids, intermolecular interactions in the condensed phase play a significant role in stabilizing conformers that might not be predicted by simple energy minimization. nih.gov

Solvent Interactions and Hydrogen Bonding: The behavior of this compound in solution is governed by its interactions with solvent molecules. MD simulations can elucidate the structure of the solvation shell and the nature of hydrogen bonding. The carboxyl groups of the acid are expected to form strong hydrogen bonds with protic solvents like water, while the fluorine atoms can also participate in weaker interactions. mdpi.comresearchgate.netnih.gov Studies on similar molecules, such as mefenamic acid, have used radial distribution functions from MD simulations to quantify the strength and geometry of solute-solute and solute-solvent hydrogen bonds. academie-sciences.fr This information is vital for understanding its solubility and reactivity in different media.

Below is an illustrative table of potential intermolecular interactions that could be studied for this compound using MD simulations.

| Interaction Type | Donor Atom (Acid) | Acceptor Atom (Acid) | Donor/Acceptor (Solvent e.g., Water) | Significance |

| Hydrogen Bond | O-H (Carboxyl) | C=O (Carboxyl) | O, H | Dimerization, Solvation, Crystal Packing |

| Dipole-Dipole | C-F | C=O | Polar Solvents | Influences solubility and orientation |

| van der Waals | All atoms | All atoms | All Solvents | Contributes to overall intermolecular forces |

Dynamic Properties: MD simulations can also be used to calculate dynamic properties such as diffusion coefficients. By analyzing the mean square displacement of the molecule over time, the diffusion coefficient in a particular solvent can be determined, offering insights into its transport properties. nih.govresearchgate.net

Computational Spectroscopy (e.g., GIAO NMR, SQM FT-IR/Raman) for Spectral Prediction and Interpretation

Computational spectroscopy is an indispensable tool for predicting and interpreting the spectra of molecules, providing a direct link between molecular structure and experimental observations.

GIAO NMR for Spectral Prediction: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a reliable approach for calculating NMR chemical shifts. researchgate.net For fluorinated compounds like this compound, predicting ¹⁹F NMR spectra is particularly valuable. The chemical shifts of fluorine are highly sensitive to the local electronic environment.

DFT-GIAO calculations can predict the ¹⁹F and ¹³C NMR chemical shifts of this compound. These calculations involve optimizing the molecular geometry and then computing the NMR shielding tensors. The choice of basis set, such as the 6-31++G(d,p) set, has been shown to yield chemical shifts that are in good agreement with experimental values for a range of perfluoro compounds. researchgate.net Solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to enhance the accuracy of the predictions. researchgate.netresearchgate.net

The following table shows hypothetical predicted ¹⁹F NMR chemical shifts for this compound relative to a standard (e.g., CFCl₃), illustrating the type of data generated from GIAO calculations.

| Nucleus | Calculation Level | Predicted Chemical Shift (ppm) in Gas Phase | Predicted Chemical Shift (ppm) in Solution (PCM) |

| ¹⁹F | B3LYP/6-31++G(d,p) | -115.3 | -118.1 |

| ¹³C (C=C) | B3LYP/6-31++G(d,p) | 145.2 | 143.8 |

| ¹³C (C=O) | B3LYP/6-31++G(d,p) | 168.9 | 167.5 |

SQM FT-IR/Raman for Spectral Interpretation: The interpretation of complex vibrational spectra (FT-IR and Raman) can be greatly aided by computational methods. The Scaled Quantum Mechanical (SQM) force field approach is a robust method for this purpose. sigmaaldrich.comscilit.com This procedure involves:

Computing the harmonic vibrational frequencies and intensities at a suitable level of theory (e.g., DFT with the B3LYP functional).

Scaling the calculated frequencies using a set of predetermined scale factors to correct for systematic errors in the theoretical method and the neglect of anharmonicity.

Calculating the Potential Energy Distribution (PED) to assign the vibrational modes to specific internal coordinates (stretches, bends, torsions). sigmaaldrich.com

For this compound, this method could be used to assign the characteristic vibrational bands, such as the C=O stretching, C=C stretching, C-F stretching, and O-H bending modes. researchgate.netmdpi.comrsc.org This is particularly useful for understanding how dimerization through hydrogen bonding affects the vibrational frequencies of the carboxyl groups.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations are fundamental for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. While specific reaction mechanisms involving this compound have not been extensively reported, the methodologies are well-established from studies on other organic acids. researchgate.netnih.govpku.edu.cn

Mapping Potential Energy Surfaces: The core of a mechanistic study involves mapping the potential energy surface (PES) for a given reaction. This is achieved by calculating the energies of reactants, products, intermediates, and transition states. Methods like DFT are commonly employed for these calculations. A transition state is a first-order saddle point on the PES, and its structure provides crucial information about the geometry of the molecule as it transforms from reactant to product.

Studying Reaction Types: For this compound, several reaction types could be investigated using these methods:

Electrophilic Addition: The reaction of electrophiles (e.g., halogens) with the carbon-carbon double bond. Quantum chemical calculations can determine whether the reaction proceeds through a concerted or stepwise mechanism and predict the stereochemical outcome.

Nucleophilic Addition: The addition of nucleophiles to the double bond, which is activated by the electron-withdrawing fluorine and carboxyl groups.

Decarboxylation: While fumaric acid is relatively stable, quantum chemical methods could explore the energetic feasibility of decarboxylation under various conditions, identifying the transition state and activation energy for the removal of CO₂. researchgate.netnih.gov

The table below outlines the typical computational steps and expected outcomes for a quantum chemical study of a hypothetical reaction, such as the addition of HBr across the double bond of this compound.

| Computational Step | Method | Objective and Outcome |

| Geometry Optimization | DFT (e.g., B3LYP/6-311+G) | Find the minimum energy structures of reactants, intermediates, and products. |

| Transition State Search | e.g., QST2, QST3, or Berny algorithm | Locate the saddle point (transition state) connecting reactants/intermediates to products. |

| Frequency Calculation | DFT (e.g., B3LYP/6-311+G) | Confirm minima (all real frequencies) and transition states (one imaginary frequency). Provides zero-point vibrational energy (ZPVE) corrections. |

| Intrinsic Reaction Coordinate (IRC) | IRC calculation | Trace the reaction path from the transition state down to the connected minima, confirming the reaction pathway. |

| Energy Calculation | High-level ab initio (e.g., CCSD(T)) | Obtain highly accurate single-point energies to refine the reaction barrier and overall thermodynamics. |

Through these computational approaches, a detailed, molecular-level understanding of the stability, properties, and reactivity of this compound can be achieved.

Applications of 2,3 Difluorofumaric Acid in Advanced Materials and Organic Synthesis

As a Building Block in Polymer Chemistry

Incorporation into Fluoropolymers and Copolymers

Theoretically, 2,3-Difluorofumaric acid could be incorporated into fluoropolymers and copolymers through polymerization techniques that are amenable to dicarboxylic acids. Its carbon-carbon double bond and two carboxylic acid functional groups would allow it to act as a monomer in various polymerization reactions. For instance, it could potentially be used in condensation polymerization with diols to form polyesters or with diamines to form polyamides. The presence of fluorine atoms on the double bond would classify the resulting materials as fluoropolymers.

However, a thorough search of scientific databases does not yield specific examples or detailed research on the synthesis of polymers directly from this compound. General methods for fluoropolymer synthesis often involve the polymerization of fluorinated monomers in an aqueous reaction medium with a radical initiator. google.com

Influence on Polymer Properties (e.g., thermal stability, optical characteristics)

The introduction of fluorine into a polymer backbone generally imparts significant changes to its properties. Fluoropolymers are renowned for their high thermal stability, a property attributed to the strength of the carbon-fluorine bond. researchgate.net It can be hypothesized that the incorporation of this compound would enhance the thermal stability of the resulting polymers. For example, polyesters based on 2,5-furandicarboxylic acid, a non-fluorinated analogue, exhibit high thermal stability, and fluorination could potentially elevate this property further. researchgate.net

Furthermore, amorphous perfluorinated polymers are known for their high optical transparency and low refractive indices. fluorine1.rufluorine1.ruresearchgate.net The inclusion of the difluoro-substituted fumaric acid moiety could influence the optical characteristics of copolymers, potentially leading to materials with tailored refractive indices and enhanced transparency in specific regions of the electromagnetic spectrum. However, without experimental data, these remain theoretical postulations.

Role in Supramolecular Chemistry and Self-Assembly

The dicarboxylic acid functionality of this compound makes it a prime candidate for applications in supramolecular chemistry, where molecules are organized into larger, well-defined structures through non-covalent interactions.

Formation of Hydrogen-Bonded Networks

Carboxylic acids are well-known for their ability to form strong hydrogen bonds, often leading to the formation of dimeric structures or more extended networks. nih.govmdpi.comresearchgate.net For instance, 2,3-difluorobenzoic acid, a related molecule, forms dimers stabilized by hydrogen bonds. nih.gov It is highly probable that this compound would also participate in the formation of robust hydrogen-bonded networks. The presence of the electron-withdrawing fluorine atoms could influence the acidity of the carboxylic acid groups and, consequently, the strength and geometry of the hydrogen bonds. The study of such networks is crucial for the design of new crystalline materials and for understanding molecular recognition processes.

Coordination with Metal Ions for Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Dicarboxylic acids are common building blocks for MOFs. researchgate.netyoutube.comnih.gov The carboxylate groups of this compound could chelate or bridge metal ions, leading to the formation of coordination polymers or MOFs.

The introduction of fluorine atoms into the organic linker can influence the properties of the resulting MOF, such as its porosity, stability, and guest-host interactions. nih.gov For example, a new aluminum-based MOF using mesaconic acid (methylfumaric acid) has been synthesized, demonstrating the utility of fumaric acid derivatives in MOF construction. desy.de While there are no specific reports on MOFs synthesized with this compound, this remains a promising and unexplored area of research.

Precursor for Novel Fluorinated Organic Compounds

Fluorinated organic compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science. solvay.com Small fluorinated molecules can serve as versatile precursors for the synthesis of more complex fluorinated targets.

While the current literature does not provide specific examples of this compound being used as a precursor, its chemical structure suggests several potential synthetic transformations. The double bond and the two carboxylic acid groups are reactive sites that could be modified through various organic reactions. For example, the carboxylic acid groups could be converted to other functional groups, and the double bond could undergo addition reactions. Such transformations would open avenues to a range of novel fluorinated compounds that are not easily accessible by other means. The study of perfluorinated acid precursors is an active area of research, particularly in the context of their environmental occurrence and impact. nih.govresearchgate.netnih.gov

Synthesis of Heterocycles and Complex Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Fluorinated building blocks are of particular interest due to the unique properties that fluorine atoms can impart to the target molecules, such as enhanced metabolic stability and altered electronic characteristics. In principle, the double bond of this compound could serve as a dienophile in Diels-Alder reactions or as a Michael acceptor, providing pathways to various cyclic and heterocyclic systems. wikipedia.orgmasterorganicchemistry.comlibretexts.orgnih.govnih.gov For instance, a [4+2] cycloaddition with a suitable diene could theoretically yield a difluorinated cyclohexene derivative, a scaffold for further chemical elaboration. wikipedia.orgmasterorganicchemistry.comlibretexts.orgnih.govnih.gov However, specific examples of such reactions employing this compound are not documented in the reviewed literature.

Similarly, its structure suggests potential for use in other cycloaddition reactions or as a precursor for more complex molecular architectures. Despite the general interest in fluorinated heterocycles, the direct application of this compound in their synthesis is not a well-established area of research based on available data.

Development of Stereoselective Reagents and Auxiliaries

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during chemical reactions to produce enantiomerically pure compounds. nih.govnih.govsemanticscholar.org These auxiliaries, which are themselves chiral, are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. The structural rigidity and defined stereochemistry of cyclic molecules often make them excellent candidates for chiral auxiliaries.

Theoretically, this compound could be derivatized with chiral alcohols or amines to form chiral reagents. The fluorine atoms could influence the conformational preferences and electronic properties of these derivatives, potentially leading to high levels of stereocontrol in reactions such as alkylations, aldol additions, or cycloadditions. However, the scientific literature lacks specific examples of chiral auxiliaries or stereoselective reagents derived from this compound and their subsequent application in asymmetric synthesis.

Analytical Methodologies for the Characterization and Quantification of 2,3 Difluorofumaric Acid in Research Contexts

Chromatographic Separations (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating 2,3-difluorofumaric acid from starting materials, byproducts, and other components in a mixture, making them indispensable for purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of polar, non-volatile compounds like dicarboxylic acids. For this compound, a C18 stationary phase is typically effective. The mobile phase often consists of an aqueous component, such as water with an acidic modifier like phosphoric acid or perchloric acid, and an organic component like acetonitrile (B52724) or methanol (B129727). sielc.com The acidic modifier suppresses the ionization of the carboxylic acid groups, leading to better retention and improved peak shape. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the carbon-carbon double bond in the fumaric acid backbone provides a chromophore suitable for UV absorbance, typically in the range of 200-250 nm. sielc.comresearchgate.net

Table 1: Illustrative HPLC Parameters for Dicarboxylic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 30 °C |

This interactive table provides typical starting conditions for the HPLC analysis of dicarboxylic acids, which can be adapted for this compound.

Gas Chromatography (GC)

Gas chromatography is a high-resolution separation technique, but its application to dicarboxylic acids is limited by their low volatility and high polarity. Direct analysis is generally not feasible, necessitating a derivatization step to convert the polar carboxylic acid groups into more volatile esters or silyl (B83357) esters. lcms.czsigmaaldrich.com This process not only increases volatility but also improves chromatographic peak shape and thermal stability. coresta.org

Common derivatization reagents for organic acids include:

Silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the acidic protons to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters, respectively. researchgate.net

Esterification agents: Reagents like boron trifluoride in methanol (BF3/MeOH) convert carboxylic acids to their corresponding methyl esters. mdpi.com

Once derivatized, the compound can be analyzed on a non-polar or mid-polarity capillary column (e.g., DB-5 or DB-WAX) with a flame ionization detector (FID) or a mass spectrometer. sigmaaldrich.comresearchgate.net

Table 2: Common Derivatization Reagents for GC Analysis of Organic Acids

| Reagent | Derivative Formed | Key Advantages |

|---|---|---|

| BSTFA | Trimethylsilyl (TMS) ester | Common, effective, volatile byproducts |

| MTBSTFA | t-Butyldimethylsilyl (TBDMS) ester | Forms more stable derivatives |

| BF3/Methanol | Methyl ester | Quantitative, well-established method |

This interactive table summarizes common derivatization approaches to enable GC analysis of polar organic acids.

Electrochemical Methods for Oxidation/Reduction Studies

Electrochemical methods can provide valuable insights into the redox properties of this compound. Techniques like cyclic voltammetry (CV) are used to study the oxidation and reduction potentials of electroactive functional groups. For this compound, the electron-deficient carbon-carbon double bond, influenced by the two electron-withdrawing fluorine atoms and two carboxylic acid groups, is a potential site for electrochemical reduction.

While specific experimental data for this compound is not extensively documented, the principles of electroanalysis suggest that its reduction potential would likely differ significantly from that of unsubstituted fumaric acid. The fluorine atoms are expected to make the double bond more susceptible to reduction. Such studies can help in understanding its electronic structure and predicting its behavior in redox-active environments. acs.orgacs.org The electrochemical process could involve the transfer of electrons to the double bond, leading to the formation of 2,3-difluorosuccinic acid. The exact potential at which this occurs would depend on experimental conditions such as the electrode material, solvent, and pH. scielo.org.zaresearchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer unparalleled specificity and sensitivity for identifying and quantifying compounds in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of this compound, combining the separation capabilities of HPLC with the mass-resolving power of MS. shimadzu.com Electrospray ionization (ESI) is the most common interface, typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. mtc-usa.com This provides molecular weight information with high accuracy. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion to produce a characteristic pattern of daughter ions. nih.gov

The choice of mobile phase modifier is critical in LC-MS. While acids like trifluoroacetic acid (TFA) provide excellent chromatography, they can cause ion suppression in the MS source. sigmaaldrich.com Weaker acids like formic acid are more MS-friendly but may offer poorer peak shapes. Difluoroacetic acid (DFA) has emerged as a compromise, providing good chromatographic performance with less signal suppression than TFA. sigmaaldrich.comnih.gov

Table 3: Projected LC-MS Parameters for this compound

| Parameter | Specification |

|---|---|

| Separation | Reversed-Phase HPLC (C18 column) |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative Ion Mode |

| Scan Mode | Full Scan (for identification) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Parent Ion (m/z) | [M-H]⁻ |

This interactive table outlines potential parameters for developing a robust LC-MS method for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high-resolution separation of GC with the definitive identification capabilities of MS. nih.gov Following derivatization as described in section 7.1, the resulting volatile esters of this compound are separated on the GC column. The eluting compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for unambiguous identification by matching against spectral libraries or through manual interpretation. researchgate.net GC-MS is highly sensitive and selective, making it ideal for trace-level quantification and comprehensive profiling of metabolites in complex biological or environmental samples. nih.gov

Future Perspectives and Emerging Research Avenues for 2,3 Difluorofumaric Acid

Development of Greener and More Sustainable Synthetic Routes

The future synthesis of 2,3-difluorofumaric acid will likely prioritize environmentally benign methodologies, moving away from harsh reagents and multi-step procedures. Key areas of development are expected to include:

Biocatalytic Approaches: The use of enzymes or whole-cell systems for fluorination and subsequent transformations offers a green alternative to traditional chemical methods. For instance, engineered microorganisms could potentially be used to synthesize fluorinated precursors, which are then converted to this compound. nih.gov This approach, which has been explored for the synthesis of other fluorinated organic acids like 2-fluoro-3-hydroxypropionic acid, could offer considerable advantages in terms of environmental and safety impacts. nih.gov

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability for the preparation of fluorinated compounds. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities, minimizing waste.

Catalytic Methods Using Earth-Abundant Metals: Future synthetic routes will likely focus on the use of catalysts based on abundant and non-toxic metals like iron to mediate the key bond-forming reactions. acs.org

A comparative look at potential green synthesis strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Foreseen Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. nih.gov | Enzyme stability and activity with fluorinated substrates, low product titers. nih.gov |

| Flow Chemistry | Enhanced safety and control, improved scalability, potential for automation. | Initial setup costs, potential for channel clogging with solid byproducts. |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity compared to precious metal catalysts. | Catalyst deactivation, potentially lower catalytic activity. |

This table provides a forward-looking comparison of potential green synthesis strategies for this compound, based on general principles of green chemistry.

Exploration of Novel Catalytic Transformations

The unique electronic properties of the difluorinated alkene in this compound open the door to a variety of novel catalytic transformations. The two electron-withdrawing fluorine atoms render the double bond electron-deficient, making it susceptible to specific types of reactions.

Future research could explore:

Asymmetric Catalysis: The development of chiral catalysts for the asymmetric hydrogenation or other additions to the double bond of this compound could provide access to enantiomerically pure difluorinated dicarboxylic acids, which are valuable building blocks for pharmaceuticals and agrochemicals.

Photocatalysis: Visible-light photocatalysis offers a mild and sustainable approach to initiate reactions. The electron-deficient nature of the double bond in this compound could be exploited in photocatalytic cycloaddition or hydroalkoxylation reactions. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions: While challenging due to the strength of the C-F bond, the development of new catalytic systems could enable the selective functionalization of the C-F bonds in this compound, allowing for the introduction of a wide range of substituents. nih.gov

Integration into Advanced Functional Materials and Nanotechnology

The incorporation of this compound into polymers and other materials is a highly promising research direction. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics.

Fluorinated Polyesters and Polyamides: this compound can serve as a monomer for the synthesis of novel fluorinated polyesters and polyamides. rsc.orgacs.org The resulting polymers are expected to exhibit unique thermal and surface properties. The synthesis of such polymers could be achieved through methods like reversible addition-fragmentation chain transfer (RAFT) step-growth polymerization. rsc.org Enzymatic polymerization, which has been successfully applied to other dicarboxylic acids, could also be a viable and sustainable route. rug.nl

Metal-Organic Frameworks (MOFs): Dicarboxylic acids are common linkers in the synthesis of MOFs. The use of this compound as a linker could lead to new MOFs with tailored pore sizes and functionalities, potentially for applications in gas storage and separation.

Self-Assembled Monolayers: Fluorinated carboxylic acids have shown a strong ability to act as hydrogen bond donors in the formation of bimolecular networks on surfaces. rsc.org This suggests that this compound could be a valuable component for creating functionalized surfaces with controlled properties.

Table 2 outlines the potential impact of incorporating this compound into various material types.

| Material Type | Potential Properties Conferred by this compound | Potential Applications |

| Polymers | Enhanced thermal stability, chemical resistance, hydrophobicity, unique optical properties. | High-performance plastics, membranes, coatings. |

| Metal-Organic Frameworks (MOFs) | Modified pore environment, altered gas adsorption selectivity. | Gas storage, catalysis, chemical sensing. |

| Self-Assembled Monolayers | Controlled surface energy, formation of ordered bimolecular networks. rsc.org | Functional coatings, biosensors, molecular electronics. |

This table outlines the prospective applications and properties of materials incorporating this compound, based on the known effects of fluorination in materials science.

Theoretical Predictions Guiding Experimental Discovery

Computational chemistry will be a crucial tool in predicting the properties and reactivity of this compound and its derivatives, thereby guiding experimental efforts.

Conformational Analysis: Theoretical calculations can predict the preferred conformations of the molecule and how these might influence its reactivity and its role in larger molecular assemblies.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways, determine activation energies, and predict the stereochemical outcomes of reactions involving this compound.

Prediction of Material Properties: Computational modeling can be employed to predict the properties of polymers and MOFs incorporating this compound, such as their mechanical strength, thermal stability, and gas adsorption characteristics.

Exploration of Undiscovered Reactivity Patterns

The unique electronic nature of this compound suggests that it may exhibit reactivity patterns that are not observed in its non-fluorinated counterpart, fumaric acid.

Electrophilic Reactivity: The electron-withdrawing fluorine atoms make the double bond in this compound highly electrophilic. This could enable reactions with a wide range of nucleophiles. The reactivity of gem-difluoroalkenes as electrophiles is well-documented and serves as a model for the potential reactivity of this compound. nih.govacs.org

Cycloaddition Reactions: The electron-deficient nature of the double bond makes this compound a potentially excellent dienophile in Diels-Alder reactions. libretexts.orguc.pt This could be a powerful tool for the synthesis of complex, highly functionalized, and fluorinated cyclic systems.

Radical Reactions: The double bond may also participate in radical addition reactions, providing a pathway to a variety of difluorinated alkanes with diverse functional groups. Iron-catalyzed radical hydrothiolation of gem-difluoroalkenes provides a precedent for this type of reactivity. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Difluorofumaric Acid, and how do reaction conditions influence fluorination efficiency?

- Methodological Answer : The synthesis of fluorinated fumaric acid derivatives typically involves direct fluorination or halogen exchange reactions. For example, fluorination of fumaric acid precursors using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under controlled anhydrous conditions can yield difluorinated products. Reaction temperature (-20°C to 0°C) and stoichiometric ratios (e.g., 1:2 for substrate:fluorinating agent) are critical to minimize side products like monofluorinated or trifluorinated analogs . Purity can be enhanced via recrystallization in polar aprotic solvents (e.g., acetonitrile).

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- NMR : NMR is essential for confirming fluorination positions. A doublet of doublets in the spectrum (δ ≈ -120 to -150 ppm) indicates vicinal fluorine atoms. NMR can resolve coupling constants (e.g., ≈ 15–20 Hz) to verify stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular ion peaks (expected m/z ≈ 150.02 for [M-H]). Isotopic patterns (e.g., or peaks) must be accounted for to avoid misassignment .

- XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for distinguishing cis vs. trans diastereomers .

Q. How does pH affect the stability of this compound in aqueous solutions, and what buffers are optimal for storage?

- Methodological Answer : Fluorinated carboxylic acids are prone to hydrolysis under alkaline conditions (pH > 8). Stability studies show that this compound remains intact in mildly acidic buffers (pH 4–6, e.g., acetate or phosphate) at 4°C for ≤72 hours. For long-term storage, lyophilization and storage under inert gas (argon) at -20°C are recommended to prevent decarboxylation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electrophilic regions by analyzing Fukui indices and electrostatic potential maps. For this compound, the α-carbon to fluorine is highly electrophilic, making it susceptible to nucleophilic attack. Solvent effects (e.g., dielectric constant of DMSO vs. THF) should be incorporated into simulations to refine reaction pathway predictions .

Q. What strategies resolve contradictions in experimental data between NMR and X-ray crystallography for fluorinated fumarate derivatives?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism) in solution vs. solid-state structures. To address this:

- Perform variable-temperature NMR to detect conformational changes.

- Compare DFT-optimized gas-phase structures with XRD data to identify steric or electronic distortions .

- Use NOESY/ROESY NMR to probe spatial proximity of fluorine atoms in solution .

Q. How does this compound interact with biological macromolecules (e.g., enzymes), and what assays validate these interactions?

- Methodological Answer : Fluorinated analogs often act as competitive inhibitors due to their electronegativity. Assays include:

- Enzyme Kinetics : Measure values using Michaelis-Menten plots with varying substrate/inhibitor concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on fluorine’s role in hydrogen bonding or steric hindrance .

Q. What are the challenges in scaling up this compound synthesis while maintaining stereochemical purity?

- Methodological Answer : Key challenges include:

- Stereochemical Control : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enforce trans-selectivity during fluorination.

- Purification : Employ preparative HPLC with chiral columns (e.g., amylose-based) or diastereomeric salt crystallization (e.g., with L-proline) .

- Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and detects intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products